REACTION_SMILES
|
[C:37](=[O:38])([OH:39])[O-:40].[CH2:1]([OH:2])[CH3:3].[N+:9]([c:10]1[cH:11][cH:12][c:13]([C:14](=[O:15])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32])[cH:16][cH:17]1)([O-:33])=[O:34].[Na+:36].[Na+:41].[O:4]1[CH2:5][CH2:6][CH2:7][CH2:8]1.[OH-:35]>>[OH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])OCC(CCCCO)O[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:37](=[O:38])([OH:39])[O-:40].[CH2:1]([OH:2])[CH3:3].[N+:9]([c:10]1[cH:11][cH:12][c:13]([C:14](=[O:15])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32])[cH:16][cH:17]1)([O-:33])=[O:34].[Na+:36].[Na+:41].[O:4]1[CH2:5][CH2:6][CH2:7][CH2:8]1.[OH-:35]>>[OH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])OCC(CCCCO)O[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:37](=[O:38])([OH:39])[O-:40].[CH2:1]([OH:2])[CH3:3].[N+:9]([c:10]1[cH:11][cH:12][c:13]([C:14](=[O:15])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32])[cH:16][cH:17]1)([O-:33])=[O:34].[Na+:36].[Na+:41].[O:4]1[CH2:5][CH2:6][CH2:7][CH2:8]1.[OH-:35]>>[OH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])OCC(CCCCO)O[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |